molecular formula C13H21N3O4 B13853190 Tert-butyl 3-oxo-4-(5-oxopyrrolidin-3-yl)piperazine-1-carboxylate

Tert-butyl 3-oxo-4-(5-oxopyrrolidin-3-yl)piperazine-1-carboxylate

Cat. No.: B13853190
M. Wt: 283.32 g/mol
InChI Key: NJIYYGKDBDLBAU-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-4-(5-oxopyrrolidin-3-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-4-(5-oxopyrrolidin-3-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a suitable pyrrolidinone derivative. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and may require catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-4-(5-oxopyrrolidin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially when using strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ with Pd/C catalyst.

    Substitution: NaH or LDA in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-oxo-4-(5-oxopyrrolidin-3-yl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for tert-butyl 3-oxo-4-(5-oxopyrrolidin-3-yl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 1-Boc-piperazine

Uniqueness

Tert-butyl 3-oxo-4-(5-oxopyrrolidin-3-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H21N3O4

Molecular Weight

283.32 g/mol

IUPAC Name

tert-butyl 3-oxo-4-(5-oxopyrrolidin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C13H21N3O4/c1-13(2,3)20-12(19)15-4-5-16(11(18)8-15)9-6-10(17)14-7-9/h9H,4-8H2,1-3H3,(H,14,17)

InChI Key

NJIYYGKDBDLBAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2CC(=O)NC2

Origin of Product

United States

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